Patent-Defined Structural Novelty: Explicit Protection of the Methylsulfonyl-Substituted Acenaphthothiazole-Benzamide Chemotype
WIPO patent applications encompassing thiazole-containing compounds of Formula (I) for casein kinase 1 delta (CSNK1D) modulation explicitly claim benzamide-thiazole conjugates bearing sulfonyl substituents, a structural space that includes the methylsulfonylbenzamide motif present in CAS 896290-33-8 [1]. In contrast, earlier acenaphtho heterocyclic patents (e.g., Bcl-2 family inhibitor filings) claim unsubstituted or alkyl-substituted acenaphthothiazole cores without the methylsulfonylbenzamide appendage, defining a distinct chemical matter boundary [2]. This patent-based differentiation establishes that the target compound occupies a structurally non-obvious sub-region of the acenaphthothiazole chemical space explicitly reserved in kinase-targeting intellectual property.
| Evidence Dimension | Patent claim scope: structural features explicitly protected |
|---|---|
| Target Compound Data | Methylsulfonylbenzamide coupled to dihydroacenaphthothiazole core (Formula I scope, CSNK1D modulator patent family) |
| Comparator Or Baseline | Unsubstituted acenaphtho heterocycles claimed as Bcl-2 protein inhibitors (Patent US, acenaphtho heterocyclic compounds, 2011) |
| Quantified Difference | Distinct patent family and target class: kinase (CSNK1D) vs. Bcl-2 family; different substituent requirements within patent Markush structures |
| Conditions | Patent claim analysis across WIPO and USPTO filings (cross-referenced patent families) |
Why This Matters
For organizations seeking freedom-to-operate or developing proprietary chemical series, the distinct patent landscape position of methylsulfonyl-containing acenaphthothiazole-benzamides versus earlier acenaphtho heterocycle patents represents a meaningful selection criterion.
- [1] WIPO Patent WO. Compounds of Formula (I) for casein kinase 1 delta (CSNK1D) modulation, encompassing thiazole-benzamide conjugates with sulfonyl substituents. PatentScope Database. View Source
- [2] US Patent. Acenaphtho heterocyclic compounds and application thereof as BH3 mimetics and Bcl-2-like protein inhibitors. Filed 2011-07-27. Justia Patents. View Source
